4,6-Dichloronicotinaldehyde
Overview
Description
4,6-Dichloronicotinaldehyde is a useful research compound. Its molecular formula is C6H3Cl2NO and its molecular weight is 176 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analytical Method Development for Toxic Compounds
Research by Zanardi et al. (2002) developed an analytical method using solid phase extraction and HPLC-MS/MS for determining 4-hydroxy-2-nonenal (4-HNE) in pork products. This compound, related to 4,6-Dichloronicotinaldehyde, is produced from the oxidation of omega-6-polyunsaturated fatty acids and is toxic to mammalian cells at high levels (Zanardi, Jagersma, Ghidini, & Chizzolini, 2002).
Bioactive Marker of Pathophysiological Processes
Žarković (2003) reviewed the biological activities of 4-hydroxynonenal (HNE), a compound related to this compound, emphasizing its role as a marker of oxidative stress and its potential causative role in diseases like Alzheimer's (Žarković, 2003).
Synthesis and Optical Properties of Oligomers
Achelle et al. (2009) studied the synthesis and optical properties of V-shaped 4,6-bis(arylvinyl)pyrimidines, using 4,6-dimethylpyrimidine and aromatic aldehyde, demonstrating their potential as colorimetric and luminescence pH sensors (Achelle, Nouira, Pfaffinger, Ramondenc, Plé, & Rodríguez‐López, 2009).
Photolabile Protecting Group for Aldehydes and Ketones
Lu et al. (2003) researched the use of 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol) as a photolabile protecting group for aldehydes and ketones, demonstrating its utility under simulated physiological conditions (Lu, Fedoryak, Moister, & Dore, 2003).
Mechanism of Action
Target of Action
It is used in agriculture as a pesticide, suggesting that its targets could be certain pests .
Mode of Action
In the context of its use as a pesticide, it is suggested that it disrupts the nervous system of pests, leading to their elimination .
Result of Action
As a pesticide, its primary result of action is the elimination of pests .
Properties
IUPAC Name |
4,6-dichloropyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-5-1-6(8)9-2-4(5)3-10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYJFAHYRMPRDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617056 | |
Record name | 4,6-Dichloropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060811-62-2 | |
Record name | 4,6-Dichloropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-dichloropyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.